4-Chloro-2-isopropylpyridine
Overview
Description
4-Chloro-2-isopropylpyridine is a chemical compound with the CAS Number: 98420-91-8 . It has a molecular weight of 155.63 and its IUPAC name is 4-chloro-2-isopropylpyridine . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-isopropylpyridine is represented by the formula C8H10ClN . The InChI code for this compound is 1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
4-Chloro-2-isopropylpyridine is a solid or liquid at room temperature . It is stored at 2-8°C under an inert atmosphere .Scientific Research Applications
Binding Studies with DNA
Research into the binding of tetraplatinum(pyridyl)porphyrin complexes to DNA has provided insights into the interaction dynamics of these complexes, which include chloro(2,2'-bipyridine)platinum(II) complexes. The study revealed preferential binding to the DNA major grooves, a finding that could have implications for understanding DNA interactions and designing DNA-targeted therapies (Naue et al., 2009).
Synthetic Chemistry and Functionalization
4-Chloro-2-isopropylpyridine has been utilized in regiochemical studies, particularly in the deprotonation and subsequent functionalization of pyridines. This has led to the development of new synthetic routes and building blocks for pharmaceutical research, highlighting the compound's versatility in organic synthesis (Bobbio & Schlosser, 2001).
Materials Science and Macrocyclic Chemistry
In materials science, perfluoro-4-isopropylpyridine has been a precursor for creating macrocyclic systems with pyridine sub-units. These macrocycles have potential for complexing both cations and anions, opening new avenues for sensor development and molecular recognition studies (Chambers et al., 2003).
Electrocatalysis and Chemical Reactions
The compound has also found applications in electrocatalysis and as a substrate in chemical reactions, such as in the synthesis of 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines via electrochemically induced reactions. This underscores its utility in creating functionalized pyridines for various applications, including materials chemistry and catalysis (Combellas et al., 1992).
Chemical Probes and Protein Modification
4-Chloro-2-isopropylpyridine derivatives have been explored as selective covalent protein modifiers, demonstrating potential for the development of chemical probes. This research is crucial for biochemistry and drug development, as it facilitates the targeted modification of proteins for therapeutic and analytical purposes (Schardon et al., 2017).
Environmental Applications
There is also interest in the environmental applications of pyridine derivatives, including the removal of hexavalent chromium from water using modified activated carbons. This research underscores the potential environmental benefits of utilizing 4-Chloro-2-isopropylpyridine and its derivatives in pollution control and water treatment processes (Neagu & Mikhalovsky, 2010).
Safety and Hazards
The safety information for 4-Chloro-2-isopropylpyridine indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-2-propan-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPPZBLQNOHJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542251 | |
Record name | 4-Chloro-2-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropylpyridine | |
CAS RN |
98420-91-8 | |
Record name | 4-Chloro-2-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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